molecular formula C8H7BrF3NO B13693996 2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine

2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine

Cat. No.: B13693996
M. Wt: 270.05 g/mol
InChI Key: OSLMMWIZCRLOKP-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine is an organic compound with the molecular formula C8H7BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, trifluoromethyl, and methoxyethyl groups in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine can be achieved through several methods. One common method involves the bromination of 5-(2,2,2-trifluoro-1-methoxyethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine, 2-thio-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine, and 2-alkoxy-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: Products include 2-Bromo-5-(2,2-difluoro-1-methoxyethyl)pyridine and 2-Bromo-5-(2-fluoro-1-methoxyethyl)pyridine.

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-bromo-5-(2,2,2-trifluoro-1-methoxyethyl)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-14-7(8(10,11)12)5-2-3-6(9)13-4-5/h2-4,7H,1H3

InChI Key

OSLMMWIZCRLOKP-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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